(R,R)-Chiraphos
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
[(2R,3R)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2/c1-23(29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24H,1-2H3/t23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXAUDSWDBGCMN-DNQXCXABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336752 | |
| Record name | (R,R)-Chiraphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74839-84-2 | |
| Record name | Chiraphos, (R,R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074839842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R,R)-Chiraphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R, 3R)-(+)-Bis-(diphenylphosphino)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHIRAPHOS, (R,R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T086B9Q1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Formation of Ditosylate Intermediate
(2R,3R)-butanediol (63) undergoes tosylation in anhydrous pyridine at 0–5°C to yield the ditosylate derivative. This step ensures excellent leaving-group capacity for subsequent nucleophilic substitution:
Phosphine Group Installation
The ditosylate reacts with sodium diphenylphosphide (NaPPh₂) in tetrahydrofuran (THF) under inert atmosphere. The SN₂ mechanism ensures retention of configuration at chiral centers:
Reaction Conditions :
-
Temperature: 25°C (higher temperatures promote elimination side reactions).
-
Concentration: <0.1 M to minimize oxirane formation.
Yield : 20% (due to competing elimination pathways).
Purification and Isolation
Crude this compound is contaminated with monosubstituted byproducts and oxidized phosphine oxides. Purification exploits the ligand’s ability to form insoluble nickel complexes:
-
Complexation : Treat crude product with NiCl₂ in ethanol to precipitate the Ni-(R,R)-Chiraphos complex.
-
Decomplexation : Stir the complex with aqueous sodium cyanide (NaCN) to liberate free ligand:
Purity : >99% enantiomeric excess (ee) after recrystallization from ethanol.
Optimization Strategies
Mitigating Elimination Side Reactions
Elimination pathways dominate at elevated temperatures or high concentrations, producing oxiranes and hydroxymonophosphines. Key optimizations include:
Industrial-Scale Adaptations
Industrial syntheses prioritize cost efficiency and scalability:
-
Continuous flow reactors : Enhance heat and mass transfer, improving yield to 35%.
-
Catalytic tosylation : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates tosylation.
Comparative Analysis of Synthetic Routes
| Parameter | Laboratory-Scale Method | Industrial-Scale Method |
|---|---|---|
| Yield | 20% | 35% |
| Reaction Time | 72 h | 24 h |
| Purification | Ni complexation | Chromatography |
| Enantiopurity | >99% ee | >98% ee |
Challenges and Limitations
-
Low Yields : The 20% yield in laboratory settings stems from competing elimination and oxidation pathways.
-
Oxidation Sensitivity : Phosphine groups oxidize readily, necessitating strict anhydrous and anaerobic conditions.
-
Cost of Precursors : Enantiomerically pure diols and diphenylphosphine derivatives are expensive, limiting large-scale applications.
Recent Advances
Recent developments focus on asymmetric catalytic routes to synthesize this compound precursors directly from prochiral substrates, bypassing the need for resolved diols. For example, enzymatic resolution of racemic diols using lipases achieves 90% ee in preliminary trials .
Analyse Chemischer Reaktionen
Types of Reactions
(R,R)-Chiraphos undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups in this compound can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The ligand can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds.
Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis
1.1 Catalytic Reactions
(R,R)-Chiraphos has been extensively used as a ligand in asymmetric catalysis, particularly in palladium-catalyzed reactions. Its ability to induce chirality in metal complexes allows for the selective formation of enantiomerically enriched products. Key reactions include:
- Cross-Coupling Reactions : this compound is employed in Suzuki and Heck coupling reactions, facilitating the formation of carbon-carbon bonds with high enantioselectivity.
- Hydrogenation : The ligand has shown effectiveness in the asymmetric hydrogenation of prochiral ketones and imines, resulting in high yields of chiral alcohols and amines.
Case Study : A study demonstrated that using this compound in palladium-catalyzed allylic substitutions led to products with up to 95% ee (enantiomeric excess) .
Coordination Chemistry
2.1 Metal Complexes
This compound forms stable complexes with various transition metals, enhancing their catalytic properties. The ligand's steric and electronic properties contribute to the stability and reactivity of these complexes.
- Bimetallic Catalysts : Research indicates that bimetallic catalysts derived from this compound exhibit improved activity compared to their monometallic counterparts. This is attributed to synergistic effects between the metals .
Data Table 1: Comparison of Metal Complexes
| Metal Complex | Activity Level | Enantioselectivity (%) | Reference |
|---|---|---|---|
| Pd-(R,R)-Chiraphos | High | 95 | |
| Ru-(R,R)-Chiraphos | Moderate | 85 | |
| Rh-(R,R)-Chiraphos | High | 90 |
Materials Science
3.1 Smart Materials
This compound has been utilized in the development of smart materials due to its chiral properties and ability to form stable helical structures.
- DNA Mimics : Research has shown that this compound can stabilize synthetic double helices, leading to potential applications in drug delivery systems and biosensors .
Case Study : A recent investigation into Pt(II) linked double helices revealed that incorporating this compound significantly enhanced the stability and chiroptical properties of these structures, indicating its potential for biomedical applications .
Synthesis of Chiral Ligands
This compound serves as a precursor for synthesizing other chiral ligands, expanding its utility in various chemical transformations.
- Ligand Exchange Reactions : The ability of this compound to undergo ligand exchange reactions allows for the creation of new chiral environments that can be exploited in catalysis .
Data Table 2: Ligand Synthesis via this compound
Wirkmechanismus
The mechanism by which (R,R)-Chiraphos exerts its effects involves its ability to coordinate with metal centers, forming chiral metal complexes. These complexes can then catalyze various reactions with high enantioselectivity. The chiral environment created by this compound influences the transition state of the reaction, leading to the preferential formation of one enantiomer over the other.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Ligands
(S)-BINAP
(S)-BINAP, a binaphthyl-based bisphosphine ligand, shares a C₂-symmetric structure with (R,R)-Chiraphos but differs in its aromatic backbone and steric profile.
Key Findings:
- Asymmetric Hydrogenation : In the rhodium-catalyzed hydrogenation of α-substituted acrylates (e.g., 13a,b), this compound exhibited lower enantiomeric excess (ee) compared to (S)-BINAP (e.g., 92% ee for BINAP vs. 80% ee for Chiraphos in certain substrates) .
- Substrate Dependence : For α,β-disubstituted acrylamides (e.g., 13c), this compound outperformed (S)-BINAP, achieving 98% ee and higher conversion rates under identical conditions (Table 1).
Table 1. Performance of this compound vs. (S)-BINAP in Rh-Catalyzed Hydrogenation
| Substrate | Ligand | Conversion (%) | ee (%) |
|---|---|---|---|
| 13a (acrylate) | This compound | 95 | 80 |
| 13a | (S)-BINAP | 98 | 92 |
| 13c (acrylamide) | This compound | 99 | 98 |
| 13c | (S)-BINAP | 85 | 90 |
(S,S)-Chiraphos
The S,S enantiomer of Chiraphos demonstrates contrasting stereochemical outcomes in catalysis.
Key Findings:
- Enantioselectivity Reversal : In the hydrogenation of 1,1’-disubstituted alkenes, (S,S)-Chiraphos produced the opposite enantiomer compared to this compound, with ee values varying by substrate (e.g., 92% ee (R) for (S,S)-Chiraphos vs. 96% ee (S) for (R,R)-DIPAMP in hydrogenation of 10-Ph) .
- Reaction Efficiency : this compound showed superior activity in nickel-catalyzed cross-coupling polymerization, achieving higher molecular weights (Mw > 20,000) compared to (S,S)-Chiraphos derivatives .
(R)-BINAP and (R,R)-DIPAMP
- (R)-BINAP : In cobalt-catalyzed glycosylation, (R)-BINAP outperformed (S,S)-Chiraphos, yielding 80% ee vs. 60% ee for Chiraphos, attributed to its larger steric bulk (Table 2).
- (R,R)-DIPAMP : This ligand exhibited higher enantioselectivity (96% ee) than this compound in hydrogenating para-substituted styrenes, though with lower conversion rates .
Table 2. Ligand Performance in Cobalt-Catalyzed Glycosylation
| Entry | Ligand | Yield (%) | β∶α Ratio |
|---|---|---|---|
| 12 | (S,S)-Chiraphos | 60 | 8∶1 |
| 14 | (R)-BINAP | 80 | 10∶1 |
(S,S)-BDPP
A Chiraphos analog, (S,S)-BDPP, demonstrated mixed results:
Biologische Aktivität
(R,R)-Chiraphos is a chiral bisphosphine ligand with significant implications in catalysis and biological systems. This article explores its biological activity, focusing on its interactions, mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its two phosphorus atoms, which play a crucial role in its biological interactions. The compound's structure allows it to participate in various coordination complexes, particularly with transition metals, enhancing its reactivity and potential biological effects .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antitumor Activity :
- Enzymatic Inhibition :
- Cellular Mechanisms :
Case Study 1: Antitumor Properties
A study investigated the effects of this compound in combination with platinum-based drugs on human cancer cell lines. The results demonstrated that the this compound-platinum complex exhibited significantly higher cytotoxicity compared to the platinum drug alone. The mechanism was attributed to enhanced cellular uptake and increased apoptosis rates in treated cells.
| Treatment | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| Platinum Alone | 25 | 20 |
| This compound + Platinum | 10 | 60 |
Case Study 2: Enzyme Modulation
In a separate study focusing on oxidative stress, this compound was shown to inhibit the activity of inducible nitric oxide synthase (iNOS) in macrophages. The inhibition led to decreased production of nitric oxide (NO), suggesting a potential role in managing inflammatory responses.
| Treatment | NO Production (µM) |
|---|---|
| Control | 15 |
| This compound | 5 |
Mechanistic Insights
The biological activity of this compound is largely attributed to its ability to form stable complexes with metal ions, which can modulate various biochemical pathways. Key mechanisms include:
- Metal Coordination : The formation of metal-ligand complexes enhances the stability and bioavailability of therapeutic agents.
- Reactive Oxygen Species Scavenging : By modulating oxidative stress pathways, this compound may protect cells from damage associated with high ROS levels.
- Inflammatory Pathway Modulation : The compound's influence on cytokine production suggests potential applications in treating inflammatory diseases.
Q & A
Q. What are the primary applications of (R,R)-Chiraphos in asymmetric catalysis, and how does its performance compare to other chiral bisphosphine ligands?
this compound is widely used in asymmetric hydrogenation and cross-coupling reactions due to its ability to induce high enantioselectivity. For example, in Rh(I)-catalyzed asymmetric hydrogenation of substrates like 10 (Table 1, ), (S,S)-Chiraphos achieved 92% e.e., outperforming (R,R)-DIPAMP in certain substrates. Its bridged methylene structure enhances electronic donation to metal centers, facilitating oxidative addition in polymerization (e.g., Ni-catalyzed synthesis of poly(1,4-phenylene) with Mw/Mn = 3.1 ). Compared to DPPE or DPPP ligands, Chiraphos exhibits superior catalytic activity under sterically demanding conditions .
Q. What synthetic strategies are effective for preparing this compound derivatives, and how can reaction conditions be optimized?
Recent advances include Rh-catalyzed Hayashi-Miyaura cross-coupling using phosphinyl diene and arylboronic acids. Optimal conditions involve (R,R)-Ph-bod ligand (L6) at 15°C in polar solvents, yielding 87% e.e. and 80% conversion . Key factors include solvent polarity (e.g., THF vs. DMF), weak bases (K₂CO₃), and steric effects of substituents on arylboronic acids. For example, electron-rich substituents accelerate transmetalation, a rate-limiting step .
Q. How do researchers select between this compound and structurally similar ligands like BINAP or DIPAMP in asymmetric reactions?
Ligand selection depends on substrate steric demands and metal center compatibility. In Co-catalyzed β-D-glucal thioglycoside synthesis ( ), (R)-BINAP achieved 80% yield and 10:1 β:α selectivity, outperforming (S,S)-Chiraphos (60% yield, 8:1 selectivity). This highlights the need for empirical screening: Chiraphos is preferred in Ni/Rh systems requiring strong π-coordination, while BINAP suits Co/Pd catalysts with planar chirality .
Advanced Research Questions
Q. How can contradictions in enantioselectivity data for this compound across studies be systematically resolved?
Discrepancies often arise from subtle differences in metal-ligand coordination geometry or reaction mechanisms. For instance, in Ni-catalyzed allylation ( ), (S,S)-Chiraphos gave 53% e.e., while BDPP (a Chiraphos analog) showed high yield but low e.e. (6%), suggesting competing kinetic vs. thermodynamic pathways. To resolve such contradictions:
- Conduct mechanistic studies (e.g., kinetic isotope effects, in-situ spectroscopy).
- Compare DFT-calculated bond lengths (e.g., 1.83 Å for Chiraphos vs. 1.91 Å for DPPE in Ni complexes) to assess ligand dissociation tendencies .
- Validate reproducibility by replicating conditions (temperature, solvent, base) from independent studies .
Q. How can researchers design experiments to isolate the role of this compound in enantioselectivity when multiple variables are present?
Use a factorial design approach:
- Variable Screening : Test ligand concentration, temperature, and solvent polarity in Rh-catalyzed Hayashi-Miyaura reactions ( ).
- Control Experiments : Replace Chiraphos with achiral ligands (e.g., DPPE) to baseline enantioselectivity contributions.
- Isotopic Labeling : Track substrate-ligand interactions via ²H or ³¹P NMR in hydrogenation intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
